4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium
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Overview
Description
4-CHLORO-2,2-DIETHYL-9-(PROP-1-EN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM is a complex organic compound that belongs to the class of isoindolium derivatives. This compound is characterized by its unique structure, which includes a chloro group, diethyl groups, and a prop-1-en-2-yl group attached to a benzo[f]isoindolium core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-CHLORO-2,2-DIETHYL-9-(PROP-1-EN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Isoindole Core: The initial step involves the synthesis of the isoindole core through cyclization reactions.
Introduction of Functional Groups:
Final Cyclization and Purification: The final step includes cyclization to form the benzo[f]isoindolium structure, followed by purification using techniques such as column chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-CHLORO-2,2-DIETHYL-9-(PROP-1-EN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Addition: The prop-1-en-2-yl group can undergo addition reactions with electrophiles, leading to the formation of various addition products.
Scientific Research Applications
4-CHLORO-2,2-DIETHYL-9-(PROP-1-EN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-CHLORO-2,2-DIETHYL-9-(PROP-1-EN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM involves its interaction with specific molecular targets and pathways. The chloro group and the isoindolium core play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-CHLORO-2,2-DIETHYL-9-(PROP-1-EN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM can be compared with other isoindolium derivatives, such as:
4-BROMO-2,2-DIETHYL-9-(PROP-1-EN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM: Similar structure but with a bromo group instead of a chloro group.
4-METHYL-2,2-DIETHYL-9-(PROP-1-EN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM: Similar structure but with a methyl group instead of a chloro group.
4-CHLORO-2,2-DIETHYL-9-(ETHYL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM: Similar structure but with an ethyl group instead of a prop-1-en-2-yl group.
The uniqueness of 4-CHLORO-2,2-DIETHYL-9-(PROP-1-EN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23ClN+ |
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Molecular Weight |
300.8 g/mol |
IUPAC Name |
4-chloro-2,2-diethyl-9-prop-1-en-2-yl-1,3-dihydrobenzo[f]isoindol-2-ium |
InChI |
InChI=1S/C19H23ClN/c1-5-21(6-2)11-16-17(12-21)19(20)15-10-8-7-9-14(15)18(16)13(3)4/h7-10H,3,5-6,11-12H2,1-2,4H3/q+1 |
InChI Key |
DYTAPDJBSUHJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CC2=C(C3=CC=CC=C3C(=C2C1)Cl)C(=C)C)CC |
Origin of Product |
United States |
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